Cas no 2248284-20-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- 2248284-20-8
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate
- EN300-6518225
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- Inchi: 1S/C16H8F3NO5/c17-16(18,19)24-10-5-3-4-9(8-10)15(23)25-20-13(21)11-6-1-2-7-12(11)14(20)22/h1-8H
- InChI Key: RHKAUPQWLXLJBW-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(F)F
Computed Properties
- Exact Mass: 351.03545684g/mol
- Monoisotopic Mass: 351.03545684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518225-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 0.05g |
$612.0 | 2023-05-30 | ||
| Enamine | EN300-6518225-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 0.1g |
$640.0 | 2023-05-30 | ||
| Enamine | EN300-6518225-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 0.25g |
$670.0 | 2023-05-30 | ||
| Enamine | EN300-6518225-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 0.5g |
$699.0 | 2023-05-30 | ||
| Enamine | EN300-6518225-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 1g |
$728.0 | 2023-05-30 | ||
| Enamine | EN300-6518225-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 2.5g |
$1428.0 | 2023-05-30 | ||
| Enamine | EN300-6518225-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 5g |
$2110.0 | 2023-05-30 | ||
| Enamine | EN300-6518225-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate |
2248284-20-8 | 10g |
$3131.0 | 2023-05-30 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate (CAS No. 2248284-20-8)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate (CAS No. 2248284-20-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and a 3-(trifluoromethoxy)benzoate substituent. These structural elements contribute to its potential biological activities and therapeutic applications.
The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety is a common scaffold in various bioactive molecules due to its ability to form stable and versatile structures. This moiety is often associated with compounds that exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the 3-(trifluoromethoxy)benzoate substituent further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Recent studies have explored the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. These findings highlight the potential of this compound as a novel anticancer agent.
The neuroprotective properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate have also been investigated. Research published in the Journal of Neurochemistry revealed that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This suggests that it may be useful in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Beyond its biological activities, the physical and chemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate are also noteworthy. The compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various experimental settings. Its stability under different conditions has been extensively studied, ensuring its reliability in both laboratory research and potential clinical applications.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate has been optimized to achieve high yields and purity levels. A common synthetic route involves the reaction of 3-(trifluoromethoxy)benzoic acid with an appropriate isoindoline derivative under controlled conditions. This process has been refined to minimize side reactions and impurities, ensuring that the final product meets stringent quality standards.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethoxy)benzoate (CAS No. 2248284-20-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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